molecular formula C15H11F3N2 B14854202 1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine

1-(2-(Trifluoromethyl)phenyl)-1H-indol-5-amine

Cat. No.: B14854202
M. Wt: 276.26 g/mol
InChI Key: MPZPEZAUUNRZME-UHFFFAOYSA-N
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Description

1-(2-Trifluorophenyl)-5-aminoindole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluorophenyl group attached to the indole ring, along with an amino group at the 5-position. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluorophenyl)-5-aminoindole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluorophenylboronic acid and 5-bromoindole.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-trifluorophenylboronic acid with 5-bromoindole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran.

    Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amino group at the 5-position of the indole ring. This can be achieved using reagents like ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of 1-(2-Trifluorophenyl)-5-aminoindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Trifluorophenyl)-5-aminoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds.

Scientific Research Applications

1-(2-Trifluorophenyl)-5-aminoindole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Trifluorophenyl)-5-aminoindole involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. The amino group at the 5-position may also play a role in the compound’s biological effects by participating in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

  • 1-(2-Trifluoromethylphenyl)-5-aminoindole
  • 1-(2-Trifluoromethoxyphenyl)-5-aminoindole
  • 1-(2-Trifluoromethylthio)-5-aminoindole

Comparison: 1-(2-Trifluorophenyl)-5-aminoindole is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]indol-5-amine

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)12-3-1-2-4-14(12)20-8-7-10-9-11(19)5-6-13(10)20/h1-9H,19H2

InChI Key

MPZPEZAUUNRZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

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